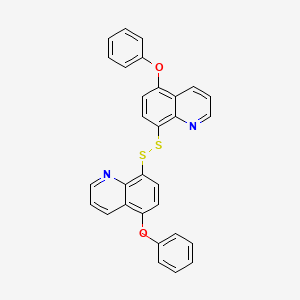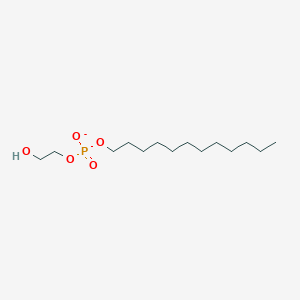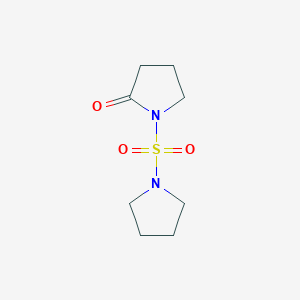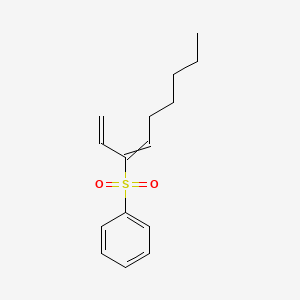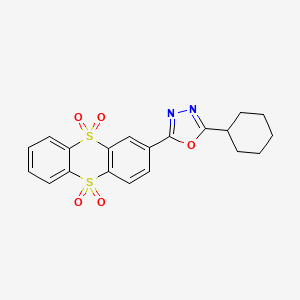![molecular formula C49H70BrP B14267408 (3beta,5alpha)-3-[4-(Triphenylphosphaniumyl)butyl]cholestane bromide CAS No. 185384-87-6](/img/structure/B14267408.png)
(3beta,5alpha)-3-[4-(Triphenylphosphaniumyl)butyl]cholestane bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3beta,5alpha)-3-[4-(Triphenylphosphaniumyl)butyl]cholestane bromide is a complex organic compound that features a cholestane backbone with a triphenylphosphonium group attached via a butyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,5alpha)-3-[4-(Triphenylphosphaniumyl)butyl]cholestane bromide typically involves multiple steps:
Formation of the Triphenylphosphonium Salt: This can be achieved by reacting triphenylphosphine with an appropriate alkyl halide under reflux conditions.
Attachment to Cholestane Backbone: The triphenylphosphonium salt is then reacted with a cholestane derivative under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
化学反応の分析
Types of Reactions
(3beta,5alpha)-3-[4-(Triphenylphosphaniumyl)butyl]cholestane bromide can undergo various chemical reactions, including:
Oxidation: The triphenylphosphonium group can be oxidized to form triphenylphosphine oxide.
Substitution: The bromide ion can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields triphenylphosphine oxide, while reduction can produce various reduced forms of the compound.
科学的研究の応用
(3beta,5alpha)-3-[4-(Triphenylphosphaniumyl)butyl]cholestane bromide has several applications in scientific research:
作用機序
The mechanism by which (3beta,5alpha)-3-[4-(Triphenylphosphaniumyl)butyl]cholestane bromide exerts its effects involves its interaction with cellular membranes. The triphenylphosphonium group allows the compound to penetrate lipid bilayers, targeting specific molecular pathways within cells . This targeting capability is particularly useful in drug delivery and therapeutic applications.
類似化合物との比較
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis with similar structural features.
Cholestane Derivatives: Compounds with a cholestane backbone that exhibit similar biological activities.
Uniqueness
What sets (3beta,5alpha)-3-[4-(Triphenylphosphaniumyl)butyl]cholestane bromide apart is its combination of a cholestane backbone with a triphenylphosphonium group. This unique structure allows it to interact with both organic and biological systems in ways that other compounds cannot, making it a valuable tool in various fields of research .
特性
CAS番号 |
185384-87-6 |
|---|---|
分子式 |
C49H70BrP |
分子量 |
770.0 g/mol |
IUPAC名 |
4-[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]butyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C49H70P.BrH/c1-37(2)18-17-19-38(3)45-29-30-46-44-28-27-40-36-39(31-33-48(40,4)47(44)32-34-49(45,46)5)20-15-16-35-50(41-21-9-6-10-22-41,42-23-11-7-12-24-42)43-25-13-8-14-26-43;/h6-14,21-26,37-40,44-47H,15-20,27-36H2,1-5H3;1H/q+1;/p-1/t38-,39+,40+,44+,45-,46+,47+,48+,49-;/m1./s1 |
InChIキー |
JFIVOZKNAWKEMH-SEOUFKLDSA-M |
異性体SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)CCCC[P+](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C)C.[Br-] |
正規SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)CCCC[P+](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


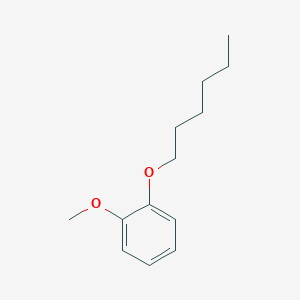
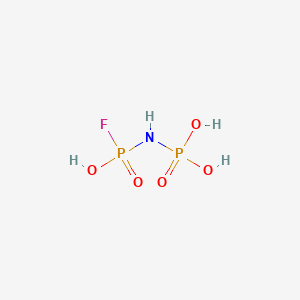
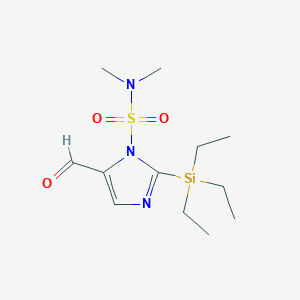
![3'-O-[tert-Butyl(diphenyl)silyl]-5'-O-(methylamino)thymidine](/img/structure/B14267342.png)
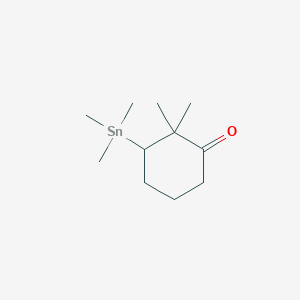
![[1-(2-Carbamoyloxypropyl)-5-(3,5-dichlorophenyl)sulfanyl-4-isopropyl-imidazol-2-yl]methyl carbamate](/img/structure/B14267350.png)
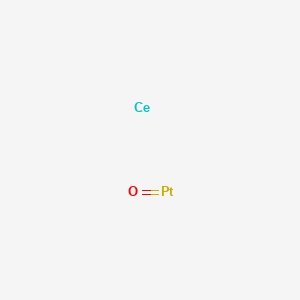
![(1S)-7,7-Dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one](/img/structure/B14267358.png)
